molecular formula C15H20F2N2O3S B2688352 1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320663-18-9

1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2688352
CAS RN: 2320663-18-9
M. Wt: 346.39
InChI Key: LEMHVGBEXZIYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,4-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, also known as DFD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has gained attention due to its unique structure and potential for use in the development of new drugs and therapies.

Scientific Research Applications

Convergent Multicomponent Synthesis

A study by Banfi et al. (2007) explored a short, two-step approach to synthesize diazepane systems through a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produced 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, highlighting a versatile synthetic route for similar compounds (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst

Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This catalyst demonstrated excellent yields and could be reused several times without losing its catalytic activity, providing an efficient method for synthesizing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis and Reactivity in Cycloadditions

Plancquaert et al. (1996) studied the synthesis and reactivity of 3,3,3-trifluoropropene derivatives in 1,3-dipolar cycloadditions. This work demonstrated the utility of these derivatives as trifluoromethylated synthons, capable of undergoing reactions with diazo compounds to afford various cyclic and acyclic fluorinated products. Such research underlines the potential of utilizing sulfone and sulfonyl-containing compounds in the synthesis of fluorinated organic compounds (Plancquaert, Redon, Janousek, & Viehe, 1996).

Sequential Migration of Sulfonyl Groups

Heo et al. (2020) described the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from a thermal aza-[5 + 2] cycloaddition reaction. This innovative approach allowed for the formation of C-sulfonylated 1,4-diazepines under mild conditions, showcasing the strategic manipulation of sulfonyl groups in complex molecule synthesis (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-14-3-2-13(10-15(14)17)23(20,21)19-6-1-5-18(7-8-19)12-4-9-22-11-12/h2-3,10,12H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMHVGBEXZIYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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